(2E)-N-[(E)-2-[2-(4-Bromophenyl)-2-oxoethoxy]benzoyl]-3-(4-methoxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-[(E)-2-[2-(4-Bromophenyl)-2-oxoethoxy]benzoyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a bromophenyl group, a methoxyphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(E)-2-[2-(4-Bromophenyl)-2-oxoethoxy]benzoyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the intermediate can be synthesized through electrophilic aromatic substitution reactions.
Coupling with Benzoyl Chloride: The bromophenyl intermediate can be reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Formation of the Amide Linkage: The benzoyl derivative can then be coupled with an amine derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as an anti-inflammatory or anticancer agent.
Industry
Polymer Synthesis: Use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(E)-2-[2-(4-Bromophenyl)-2-oxoethoxy]benzoyl]-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(E)-2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzoyl]-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-[(E)-2-[2-(4-Fluorophenyl)-2-oxoethoxy]benzoyl]-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
The presence of the bromophenyl group in (2E)-N-[(E)-2-[2-(4-Bromophenyl)-2-oxoethoxy]benzoyl]-3-(4-methoxyphenyl)prop-2-enamide may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethoxy]-N-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-31-20-13-6-17(7-14-20)8-15-24(29)27-25(30)21-4-2-3-5-23(21)32-16-22(28)18-9-11-19(26)12-10-18/h2-15H,16H2,1H3,(H,27,29,30)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVBXZDYAPVTGI-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2OCC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2OCC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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